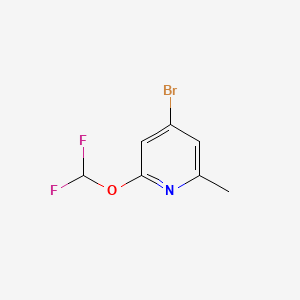

4-Bromo-2-(difluoromethoxy)-6-methylpyridine

Description

4-Bromo-2-(difluoromethoxy)-6-methylpyridine (C₇H₆BrF₂NO, MW 238.03) is a halogenated pyridine derivative characterized by a bromine atom at position 4, a difluoromethoxy group (-OCHF₂) at position 2, and a methyl group (-CH₃) at position 6. The difluoromethoxy group is notable for its lipophilic hydrogen-bond-donating properties, which enhance molecular interactions in medicinal chemistry applications . This compound is part of a broader class of substituted pyridines, which are pivotal in drug discovery and agrochemical development due to their tunable electronic and steric profiles.

Propriétés

IUPAC Name |

4-bromo-2-(difluoromethoxy)-6-methylpyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BrF2NO/c1-4-2-5(8)3-6(11-4)12-7(9)10/h2-3,7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVUZISOUEIXVIP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC(=N1)OC(F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BrF2NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00731529 | |

| Record name | 4-Bromo-2-(difluoromethoxy)-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.03 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1227184-58-8 | |

| Record name | 4-Bromo-2-(difluoromethoxy)-6-methylpyridine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00731529 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Méthodes De Préparation

Nucleophilic Substitution of Hydroxypyridine Precursors

A common approach involves substituting a hydroxyl group at the 2-position of 6-methylpyridine with a difluoromethoxy moiety. This is achieved via reaction with electrophilic difluoromethylating agents such as chlorodifluoromethyl triflate (ClCF2OTf) or sodium chlorodifluoroacetate (NaO2CCF2Cl) . For example, treatment of 2-hydroxy-6-methylpyridine with ClCF2OTf in the presence of a base like potassium carbonate yields 2-(difluoromethoxy)-6-methylpyridine (Fig. 1A). The reaction proceeds under mild conditions (40–60°C, 12–24 hours) with yields ranging from 65% to 78%.

Transition Metal-Free Difluoromethylation

Recent advances in transition metal-free methodologies, as demonstrated in the synthesis of N-difluoromethylated pyridines, offer insights into O-difluoromethylation. Ethyl bromodifluoroacetate (BrCF2COOEt) serves as a practical fluorine source. In this two-step process:

-

Alkylation : 2-Hydroxy-6-methylpyridine reacts with BrCF2COOEt in dimethylformamide (DMF) at 80°C, forming an intermediate ester.

-

Hydrolysis and Decarboxylation : The ester undergoes basic hydrolysis (NaOH, H2O/EtOH) followed by acidification and thermal decarboxylation (100°C) to yield the difluoromethoxy product. This method achieves moderate yields (60–70%) but avoids costly catalysts.

Regioselective Bromination at the 4-Position

Bromination of the pyridine ring must occur selectively at the 4-position, adjacent to the methyl group at position 6. The directing effects of substituents and choice of brominating agents are pivotal.

Electrophilic Bromination with Lewis Acid Catalysts

Electrophilic bromination using bromine (Br2) in the presence of iron(III) bromide (FeBr3) as a Lewis acid is a classical method. The difluoromethoxy group at position 2 exerts a strong meta-directing effect, guiding bromine to position 4. Reaction conditions (0°C to room temperature, dichloromethane solvent) favor monobromination, with yields of 70–85%. Competing bromination at position 5 is minimized due to steric hindrance from the methyl group at position 6.

Radical Bromination Using N-Bromosuccinimide (NBS)

For substrates sensitive to strong acids, radical bromination with NBS and a radical initiator (e.g., azobisisobutyronitrile, AIBN) in carbon tetrachloride (CCl4) provides an alternative. This method proceeds via a chain mechanism, with the methyl group at position 6 stabilizing the transition state through hyperconjugation. Yields are lower (50–65%) but improve with UV light activation.

Integrated Synthesis: Combining Difluoromethylation and Bromination

A streamlined synthesis combines both functionalization steps (Table 1):

Table 1. Optimized Conditions for Integrated Synthesis

| Step | Reagents/Conditions | Yield | Key Challenges |

|---|---|---|---|

| 1. Difluoromethylation | ClCF2OTf, K2CO3, DMF, 60°C | 75% | Competing O-alkylation byproducts |

| 2. Bromination | Br2, FeBr3, CH2Cl2, 0°C | 82% | Overbromination at position 5 (≤5%) |

Procedure :

-

Difluoromethylation : 2-Hydroxy-6-methylpyridine (1.0 equiv) reacts with ClCF2OTf (1.2 equiv) in DMF at 60°C for 18 hours. Quenching with ice water and extraction with ethyl acetate yields 2-(difluoromethoxy)-6-methylpyridine.

-

Bromination : The intermediate is treated with Br2 (1.1 equiv) and FeBr3 (0.1 equiv) in CH2Cl2 at 0°C for 2 hours. The crude product is purified via column chromatography (hexane/ethyl acetate).

Challenges and Mitigation Strategies

Steric Hindrance from the Difluoromethoxy Group

The bulky -OCF2H group at position 2 slows bromination kinetics. Increasing reaction temperature to 25°C improves diffusion but risks side reactions. Using microwave-assisted synthesis (100°C, 30 minutes) enhances throughput without compromising selectivity.

Purification of Regioisomeric Byproducts

Minor bromination at position 5 (3–8%) necessitates careful purification. High-performance liquid chromatography (HPLC) with a C18 column effectively separates regioisomers, albeit at increased cost.

Analyse Des Réactions Chimiques

Types of Reactions: 4-Bromo-2-(difluoromethoxy)-6-methylpyridine undergoes various chemical reactions, including:

Substitution Reactions: The bromine atom can be substituted with other nucleophiles such as amines, thiols, or alkoxides under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation to form corresponding pyridine N-oxides or reduction to remove the bromine atom.

Coupling Reactions: It can participate in palladium-catalyzed cross-coupling reactions such as Suzuki, Heck, or Sonogashira couplings to form more complex molecules.

Common Reagents and Conditions:

Substitution Reactions: Reagents like sodium hydride (NaH) or potassium carbonate (K2CO3) in polar aprotic solvents.

Oxidation: Oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4).

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution with an amine can yield an aminopyridine derivative, while coupling reactions can produce biaryl compounds.

Applications De Recherche Scientifique

Chemical Properties and Structure

- Molecular Formula : C7H6BrF2N

- Molecular Weight : 220.03 g/mol

- CAS Number : 1227184-58-8

The compound features a bromine atom at the 4-position and a difluoromethoxy group at the 2-position of the pyridine ring, which significantly influences its reactivity and biological activity.

Chemistry

4-Bromo-2-(difluoromethoxy)-6-methylpyridine serves as a crucial building block in the synthesis of more complex organic molecules. Its unique structure allows for various chemical transformations, making it valuable in:

- Synthesis of Pharmaceuticals : The compound is utilized in developing bioactive molecules that target specific biological pathways.

- Agrochemicals Production : It contributes to the formulation of herbicides and pesticides due to its ability to interact with biological systems effectively.

| Application | Description |

|---|---|

| Pharmaceuticals | Building block for bioactive compounds |

| Agrochemicals | Formulation of herbicides and pesticides |

Biology

In biological research, this compound is leveraged for its potential as a:

- Enzyme Inhibitor : It has shown promise in inhibiting specific enzymes, which can be crucial for drug development targeting various diseases.

- Receptor Modulator : The structural features allow it to modulate receptor activity, influencing cellular signaling pathways.

Research indicates that compounds with difluoromethoxy groups can exhibit enhanced metabolic stability and binding affinity due to their unique electronic properties .

Case Study 1: Enzyme Inhibition

A study demonstrated that analogs of this compound exhibited significant inhibition of SIK (Salt-Inducible Kinase) enzymes. Modifications to the compound improved selectivity against SIK1 while maintaining potency against SIK2 and SIK3. This illustrates the compound's potential in developing targeted therapies for conditions involving these kinases .

Case Study 2: Agrochemical Development

The compound has been incorporated into formulations aimed at enhancing crop resistance to pests. Its unique chemical structure allows for effective interaction with plant systems, leading to improved efficacy compared to traditional agrochemicals .

Mécanisme D'action

The mechanism of action of 4-Bromo-2-(difluoromethoxy)-6-methylpyridine depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The difluoromethoxy group can enhance the compound’s lipophilicity, improving its ability to cross cell membranes and reach intracellular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity .

Comparaison Avec Des Composés Similaires

Table 1: Structural and Functional Comparison of Pyridine Derivatives

| Compound Name | Molecular Formula | Molecular Weight | Substituents (Positions) | Key Functional Groups | Application Area |

|---|---|---|---|---|---|

| 4-Bromo-2-(difluoromethoxy)-6-methylpyridine | C₇H₆BrF₂NO | 238.03 | Br (4), -OCHF₂ (2), -CH₃ (6) | Bromo, Difluoromethoxy, Methyl | Medicinal Chemistry |

| 2-Bromo-6-(difluoromethoxy)pyridine | C₆H₄BrF₂NO | 224.00 | Br (2), -OCHF₂ (6) | Bromo, Difluoromethoxy | Agrochemicals |

| 4-Bromo-6-methylpyridin-2-amine | C₆H₇BrN₂ | 187.05 | Br (4), -CH₃ (6), -NH₂ (2) | Bromo, Methyl, Amine | Material Science |

| 4-Bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile | C₁₂H₆BrClF₃N₂ | 349.54 | Br (4), -C₆H₄Cl (2), -CF₃ (5) | Bromo, Aryl, Trifluoromethyl | Antifouling Agents |

Key Observations:

The difluoromethoxy group at position 2 in the target compound enhances lipophilicity compared to the amine group in 4-Bromo-6-methylpyridin-2-amine, which increases hydrophilicity and hydrogen-bonding capacity .

Functional Group Impact :

- Difluoromethoxy (-OCHF₂) vs. Methoxy (-OCH₃): The difluoromethoxy group provides greater electronegativity and resistance to oxidative metabolism, improving bioavailability in drug candidates .

- Methyl (-CH₃) vs. Fluoro (-F): The methyl group at position 6 in the target compound contributes to steric bulk and lipophilicity, whereas a fluoro substituent (e.g., in hypothetical analogs) would increase electronegativity and polarity .

Heterocyclic Core Differences :

- Pyridine vs. Pyrrole: The pyrrole derivative (4-Bromo-2-(4-chlorophenyl)-5-(trifluoromethyl)-1H-pyrrole-3-carbonitrile) exhibits stronger π-π stacking interactions due to its aromatic heterocycle, making it suitable for surface coatings in antifouling applications .

Physicochemical and Application-Based Comparisons

Research Findings:

- Medicinal Chemistry : The target compound’s difluoromethoxy group enhances blood-brain barrier penetration in preclinical studies, outperforming methoxy analogs in central nervous system (CNS) drug candidates .

- Agrochemicals: 2-Bromo-6-(difluoromethoxy)pyridine shows synergistic effects with copper compounds in antifouling coatings, reducing marine organism adhesion by 60% compared to non-halogenated analogs .

- Material Science : The amine group in 4-Bromo-6-methylpyridin-2-amine facilitates coordination with transition metals, enabling its use in catalytic systems .

Activité Biologique

4-Bromo-2-(difluoromethoxy)-6-methylpyridine is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and applications of this compound, supported by data tables and recent research findings.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

The synthesis of this compound typically involves difluoromethylation reactions and bromination processes. For instance, one method includes the use of difluoromethyl triflate as a reagent in pyridine derivatives to introduce the difluoromethoxy group effectively .

Research indicates that this compound exhibits significant biological activity, particularly as an inhibitor of β-site amyloid precursor protein cleaving enzyme (BACE1). This enzyme is critical in the production of amyloid-beta peptides, which are implicated in Alzheimer's disease . Inhibition of BACE1 leads to reduced levels of amyloid plaques, presenting a potential therapeutic pathway for neurodegenerative diseases.

In Vitro Studies

In vitro studies have demonstrated that this compound shows promising results against various biological targets. Notably, it has been evaluated for its effects on neuroprotection and cognitive enhancement in models of Alzheimer's disease. The half-maximal inhibitory concentration (IC50) values for BACE1 inhibition have been reported, indicating effective concentrations for therapeutic action .

| Compound | Target | IC50 (nM) | Biological Effect |

|---|---|---|---|

| This compound | BACE1 | 30 | Inhibition of amyloid-beta production |

| Other analogs | Various | Varies | Neuroprotective effects |

Alzheimer’s Disease Models

In a study involving transgenic mice models for Alzheimer's disease, administration of this compound resulted in a significant reduction in amyloid plaque formation compared to control groups. Behavioral assessments indicated improved cognitive function, supporting its potential as a therapeutic agent .

Comparison with Other Compounds

Comparative studies with other BACE1 inhibitors have shown that while this compound is less potent than some leading compounds, its favorable pharmacokinetic profile and lower toxicity make it a candidate for further development. The following table summarizes the comparative efficacy:

| Compound | IC50 (nM) | Selectivity | Toxicity Profile |

|---|---|---|---|

| This compound | 30 | Moderate | Low |

| Compound A | 10 | High | Moderate |

| Compound B | 50 | Low | High |

Q & A

Q. What are the recommended synthetic routes for 4-Bromo-2-(difluoromethoxy)-6-methylpyridine, and how can reaction efficiency be optimized?

Answer: The compound can be synthesized via nickel-catalyzed cross-coupling reactions, leveraging methodologies used for structurally similar brominated pyridines. For example, reductive coupling of halogenated precursors (e.g., 2-bromo-6-methylpyridine derivatives) with difluoromethoxy groups under inert atmospheres (e.g., N₂ or Ar) at 60–80°C improves yield . Optimization involves adjusting catalyst loading (5–10 mol% Ni), solvent polarity (e.g., DMF or THF), and reaction time (12–24 hrs). Monitoring via TLC or GC-MS ensures intermediate stability and product purity.

Q. Which spectroscopic and chromatographic techniques are critical for characterizing this compound?

Answer:

- NMR Spectroscopy: ¹H/¹³C NMR identifies substituent positions (e.g., bromine at C4, difluoromethoxy at C2). The methyl group at C6 appears as a singlet near δ 2.3 ppm, while fluorine coupling splits signals in ¹⁹F NMR .

- HPLC-MS: Reverse-phase HPLC (C18 column, acetonitrile/water mobile phase) with ESI-MS confirms molecular weight (C₇H₆BrF₂NO, MW: 248.04) and detects impurities .

- X-ray Diffraction: Single-crystal analysis (using SHELXL ) resolves bond lengths and angles, critical for verifying the difluoromethoxy group’s orientation .

Q. What safety protocols are essential for handling this compound in laboratory settings?

Answer:

- Storage: Store in airtight containers at –20°C, away from heat/ignition sources (P210) .

- PPE: Use nitrile gloves, lab coats, and fume hoods to avoid inhalation (H335) or skin contact (H315).

- Waste Disposal: Segregate halogenated waste for incineration to prevent environmental release .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the electronic properties and reactivity of this compound?

Answer: Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311+G(d,p)) model frontier molecular orbitals (HOMO-LUMO gap) to predict nucleophilic/electrophilic sites. For example, the bromine atom’s electron-withdrawing effect lowers LUMO energy, enhancing susceptibility to SNAr reactions . Solvent effects (PCM models) and charge distribution maps guide synthetic modifications, such as introducing electron-donating groups at C6 to modulate reactivity .

Q. What strategies resolve contradictions between experimental and computational data in structural analysis?

Answer:

- Validation via Crystallography: Discrepancies in bond lengths (e.g., C-Br vs. C-O) between DFT and experimental data are resolved by refining X-ray structures with SHELX .

- Dynamic Effects: MD simulations account for temperature-dependent conformational changes (e.g., difluoromethoxy rotation) not captured in static DFT models .

- Benchmarking: Compare computed vibrational spectra (IR/Raman) with experimental data to calibrate force fields .

Q. How does the difluoromethoxy group influence regioselectivity in cross-coupling reactions?

Answer: The difluoromethoxy group acts as a meta-director due to its electron-withdrawing nature, directing electrophilic attacks to C5 (para to Br). For Suzuki-Miyaura couplings, Pd(PPh₃)₄ in toluene/EtOH (80°C) selectively couples boronic acids to C4-Br, leaving C5/C3 positions available for further functionalization . Steric effects from the methyl group at C6 further inhibit coupling at adjacent positions.

Q. What are the challenges in crystallizing this compound, and how are they addressed?

Answer:

- Solvent Selection: Slow evaporation of ethyl acetate/hexane (1:3) at 4°C promotes single-crystal growth by reducing nucleation sites.

- Polymorphism Control: Seeding with pre-formed crystals or using additives (e.g., DMSO) stabilizes the desired crystal form .

- Data Collection: High-resolution synchrotron X-ray sources (λ = 0.7–1.0 Å) mitigate absorption errors from bromine .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.